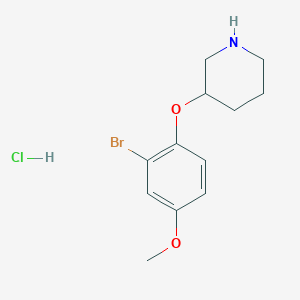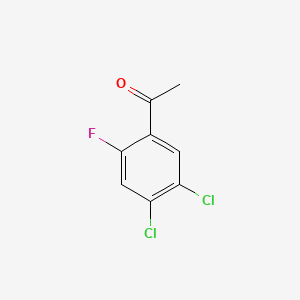
1-(4,5-Dichloro-2-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl2FO It is a derivative of ethanone, where the phenyl ring is substituted with two chlorine atoms and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4,5-Dichloro-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4,5-Dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones with various functional groups.
Applications De Recherche Scientifique
1-(4,5-Dichloro-2-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dichloro-2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
- 1-(3,5-Dichloro-2-fluorophenyl)ethanone
- 1-(4-Fluorophenyl)ethanone
- 1-(2,4-Dichloro-5-fluorophenyl)ethanone
Comparison: 1-(4,5-Dichloro-2-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
1-(4,5-dichloro-2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCLBCVKLGWCFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
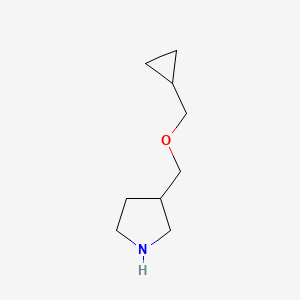
![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![3-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride](/img/structure/B1374561.png)
![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
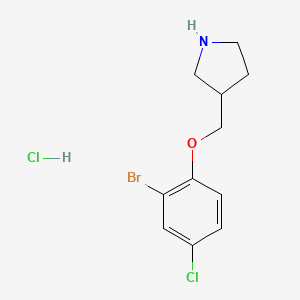
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)
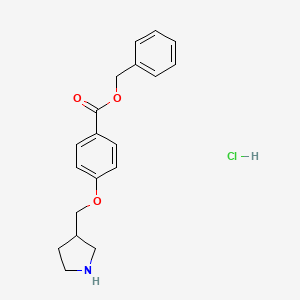
![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)
